molecular formula C10H10FIO2 B567396 Ethyl 2-(3-fluoro-4-iodophenyl)acetate CAS No. 1261606-34-1

Ethyl 2-(3-fluoro-4-iodophenyl)acetate

Cat. No. B567396
M. Wt: 308.091
InChI Key: MVSKFYHLLRBZLT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-fluoro-4-iodophenyl)acetate include a molecular weight of 308.09 and a boiling point of 286.6±25.0°C at 760 mmHg . Other properties such as melting point, flash point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(3-fluoro-4-iodophenyl)acetate and its derivatives play a significant role in organic synthesis, offering insights into the structural behavior and electronic properties of complex molecules. For instance, studies on adamantane derivatives, where fluorine substitution impacts crystal packing and intermolecular contacts, highlight the compound's utility in understanding molecular interactions and optimizing synthetic routes (Al-Wahaibi et al., 2018). Similarly, the synthesis and characterization of fluorinated compounds demonstrate the application of ethyl 2-(3-fluoro-4-iodophenyl)acetate in developing materials with specific optical and physical properties (Sapnakumari et al., 2014).

Medicinal Chemistry and Biological Evaluation

Ethyl 2-(3-fluoro-4-iodophenyl)acetate derivatives have shown potential in medicinal chemistry, especially in the discovery and evaluation of new therapeutic agents. For example, the synthesis and biological evaluation of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases reveal the compound's significance in developing anticancer treatments (Riadi et al., 2021). Moreover, the exploration of tetrahydropyridine as a dual inhibitor of Monoamine Oxidase A and B highlights its role in creating treatments for neurological disorders (Khan et al., 2022).

Material Science and Corrosion Inhibition

In the field of material science, ethyl 2-(3-fluoro-4-iodophenyl)acetate derivatives have been investigated for their corrosion inhibition properties. Research into chalcone derivatives illustrates how these compounds can protect mild steel in hydrochloric acid solution, offering a pathway to developing more effective corrosion inhibitors (Lgaz et al., 2017).

Photovoltaic and Electrochemical Applications

The compound's derivatives are also explored in photovoltaic and electrochemical applications, where their unique electronic properties can enhance device performance. Research into anodic fluorination in ionic liquid hydrogen fluoride salts shows the potential for improving the yield of fluorinated products, which is crucial for developing high-performance batteries and electrochemical sensors (Inagi, Sawamura, & Fuchigami, 2008).

properties

IUPAC Name

ethyl 2-(3-fluoro-4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSKFYHLLRBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721437
Record name Ethyl (3-fluoro-4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-fluoro-4-iodophenyl)acetate

CAS RN

1261606-34-1
Record name Ethyl (3-fluoro-4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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